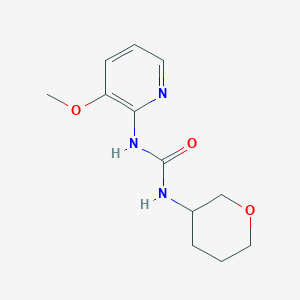![molecular formula C17H25N3O2 B7627225 (1-Aminocyclohexyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7627225.png)
(1-Aminocyclohexyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Aminocyclohexyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone, also known as AH-7921, is a synthetic opioid that was first developed in the 1970s. It belongs to the class of piperazine derivatives and is structurally similar to other opioids such as fentanyl and methadone. AH-7921 has been studied extensively for its potential use as a painkiller and its mechanism of action.
Mecanismo De Acción
(1-Aminocyclohexyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone acts on the central nervous system by binding to the mu-opioid receptor, which is located in the brain and spinal cord. This receptor is responsible for mediating pain relief and is also involved in the regulation of mood and emotions. (1-Aminocyclohexyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone has also been shown to have a high affinity for the delta-opioid receptor, which is involved in the regulation of mood and emotions.
Biochemical and Physiological Effects:
(1-Aminocyclohexyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone has been shown to have potent analgesic effects in laboratory experiments. It has also been found to have sedative and anxiolytic effects, which may make it useful for the treatment of anxiety and insomnia. (1-Aminocyclohexyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone has also been shown to have a low potential for abuse and dependence, which may make it a safer alternative to other opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-Aminocyclohexyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone has several advantages for laboratory experiments. It has a high potency and a low potential for abuse and dependence, which makes it useful for studying the mechanisms of opioid action. However, (1-Aminocyclohexyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone has several limitations as well. It has a short half-life, which may make it difficult to study its long-term effects. Additionally, it has not been tested extensively in clinical trials, so its safety and efficacy are not well-established.
Direcciones Futuras
There are several future directions for research on (1-Aminocyclohexyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone. One area of interest is its potential use as a painkiller in clinical settings. Another area of interest is its potential use as a treatment for anxiety and insomnia. Additionally, further research is needed to establish the safety and efficacy of (1-Aminocyclohexyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone in humans. Finally, more research is needed to understand the long-term effects of (1-Aminocyclohexyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone on the central nervous system.
Métodos De Síntesis
(1-Aminocyclohexyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone can be synthesized using a variety of methods. One common method involves the reaction of 4-(4-hydroxyphenyl)piperazine with cyclohexanone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with an amine such as methylamine to form the final compound.
Aplicaciones Científicas De Investigación
(1-Aminocyclohexyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone has been studied for its potential use as a painkiller in laboratory experiments. It has been found to bind to the mu-opioid receptor, which is responsible for mediating pain relief. (1-Aminocyclohexyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone has also been shown to have a high affinity for the delta-opioid receptor, which is involved in the regulation of mood and emotions.
Propiedades
IUPAC Name |
(1-aminocyclohexyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-17(8-2-1-3-9-17)16(22)20-12-10-19(11-13-20)14-4-6-15(21)7-5-14/h4-7,21H,1-3,8-13,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZAASGPMMQOEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N2CCN(CC2)C3=CC=C(C=C3)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-[(4-tert-butylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B7627142.png)
![N-[5-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]-1H-pyrazol-4-yl]-2-methoxyacetamide](/img/structure/B7627148.png)

![N-phenyl-1-[(2-propan-2-yl-1H-imidazol-5-yl)sulfonyl]azetidine-3-sulfonamide](/img/structure/B7627160.png)
![(E)-3-[4-[(4-methylthiophene-3-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7627176.png)
![5-[[[(2E,4E)-hexa-2,4-dienoyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B7627182.png)
![N-[1-(5-fluoro-2-morpholin-4-ylphenyl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7627189.png)
![5-(1,9-Dioxa-4-azaspiro[5.5]undecan-4-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B7627197.png)
![4-chloro-N-[(2-methylphenyl)methyl]butane-1-sulfonamide](/img/structure/B7627198.png)
![N,N-dimethyl-4-[2-[3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]ethoxy]benzenesulfonamide;hydrochloride](/img/structure/B7627200.png)
![furan-3-yl-(10-methyl-7,9-dihydro-6H-[1,3]benzodioxolo[5,6-b][1,6]naphthyridin-8-yl)methanone;hydrochloride](/img/structure/B7627207.png)
![6-fluoro-1-[3-[3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-3-oxopropyl]-3,4-dihydroquinolin-2-one](/img/structure/B7627213.png)

![2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7627226.png)